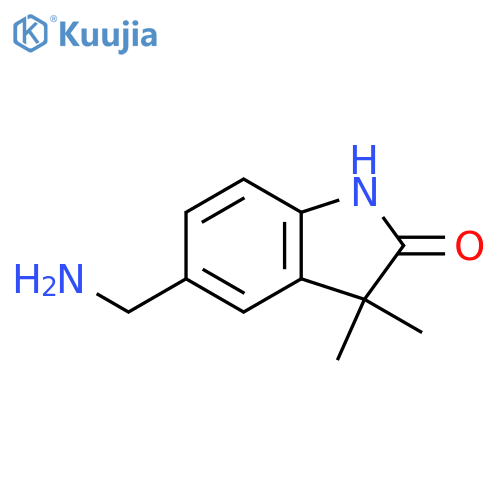

Cas no 1267172-66-6 (5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one)

1267172-66-6 structure

商品名:5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

CAS番号:1267172-66-6

MF:C11H14N2O

メガワット:190.241662502289

MDL:MFCD23921641

CID:4584441

PubChem ID:80500090

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

- 2H-Indol-2-one, 5-(aminomethyl)-1,3-dihydro-3,3-dimethyl-

- 5-Aminomethyl-3,3-dimethyl-1,3-dihydro-indol-2-one

-

- MDL: MFCD23921641

- インチ: 1S/C11H14N2O/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)

- InChIKey: RWUAYLKEKOTORC-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(CN)C=C2)C(C)(C)C1=O

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-196486-2.5g |

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |

1267172-66-6 | 92% | 2.5g |

$2295.0 | 2023-09-17 | |

| Enamine | EN300-196486-0.05g |

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |

1267172-66-6 | 92% | 0.05g |

$273.0 | 2023-09-17 | |

| 1PlusChem | 1P01BI5I-50mg |

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |

1267172-66-6 | 92% | 50mg |

$442.00 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019882-1g |

5-(Aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |

1267172-66-6 | 95% | 1g |

¥5873.0 | 2023-04-03 | |

| TRC | A635260-10mg |

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |

1267172-66-6 | 10mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-196486-0.25g |

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |

1267172-66-6 | 92% | 0.25g |

$579.0 | 2023-09-17 | |

| Enamine | EN300-196486-0.1g |

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |

1267172-66-6 | 92% | 0.1g |

$407.0 | 2023-09-17 | |

| Enamine | EN300-196486-0.5g |

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |

1267172-66-6 | 92% | 0.5g |

$914.0 | 2023-09-17 | |

| TRC | A635260-5mg |

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |

1267172-66-6 | 5mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-196486-5g |

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |

1267172-66-6 | 92% | 5g |

$3396.0 | 2023-09-17 |

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

1267172-66-6 (5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one) 関連製品

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量